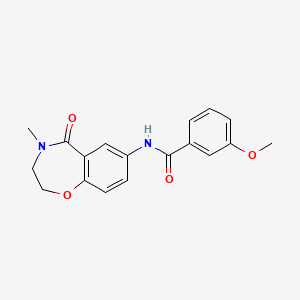

3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Description

3-Methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS: 921995-63-3) is a benzoxazepin derivative with a molecular formula of C₁₈H₁₈N₂O₄ and a molecular weight of 326.35 g/mol . Its structure comprises a 1,4-benzoxazepin ring system substituted with a methyl group at position 4 and a ketone at position 4. The 7-position of the benzoxazepin ring is linked to a 3-methoxybenzamide moiety via an amide bond. The SMILES string (COc1cccc(c1)C(=O)Nc1ccc2c(c1)C(=O)N(C)CCO2) highlights its planar aromatic regions and hydrogen-bonding capabilities .

Properties

IUPAC Name |

3-methoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-20-8-9-24-16-7-6-13(11-15(16)18(20)22)19-17(21)12-4-3-5-14(10-12)23-2/h3-7,10-11H,8-9H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLMFYNVLNGYQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative, under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base.

Formation of the Benzamide Moiety: This step involves the coupling of the benzoxazepine intermediate with a benzoyl chloride derivative under basic conditions to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions under appropriate conditions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, bases like sodium hydroxide, solvents like dimethylformamide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Alcohol derivatives with reduced carbonyl groups.

Substitution: Substituted benzoxazepine derivatives with various functional groups.

Scientific Research Applications

3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

Pathway Modulation: Influencing cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

2-Ethoxy-N-(4-Ethyl-5-Oxo-2,3,4,5-Tetrahydro-1,4-Benzoxazepin-7-yl)Benzamide

- Key Differences :

- Substituents: Ethyl group at position 4 of the benzoxazepin ring (vs. methyl in the target) and ethoxy group on the benzamide (vs. methoxy).

- Impact :

- Ethyl substitution may alter metabolic stability compared to the methyl group, as larger alkyl chains are typically more resistant to oxidative degradation .

3-Methoxy-N-(5-(Pyridin-2-yl)-1,3,4-Thiadiazol-2-yl)Benzamide (4h)

- Key Differences :

- Core Structure: Replaces the benzoxazepin ring with a 1,3,4-thiadiazole ring linked to a pyridyl group.

- Impact :

- The thiadiazole-pyridyl system introduces rigidity and additional hydrogen-bonding sites, which may improve target selectivity in enzyme inhibition (e.g., kinase targets) .

N-(4-Methyl-5-Oxo-2,3,4,5-Tetrahydro-1,4-Benzoxazepin-7-yl)-2,1,3-Benzothiadiazole-5-Carboxamide

- Key Differences :

- Substituent: Benzothiadiazole carboxamide (vs. methoxybenzamide in the target).

- Impact :

- The electron-deficient benzothiadiazole ring may enhance π-π stacking interactions with aromatic residues in protein targets, improving binding affinity .

- Increased molecular weight (354.38 g/mol vs. 326.35 g/mol) could affect pharmacokinetic properties, such as diffusion rates .

3-Methoxy-N-{4-[2-(4-Methoxyphenyl)Ethyl]-2-Methyl-3-Oxo-2,3,4,5-Tetrahydro-1,4-Benzoxazepin-7-yl}Benzamide

- Key Differences :

- Substituents: Additional 4-methoxyphenethyl group at position 4 of the benzoxazepin ring.

- Impact :

- Increased steric bulk and lipophilicity (molecular weight: 460.53 g/mol ) may reduce solubility but enhance binding to hydrophobic pockets .

- The extended substituent could introduce off-target interactions due to greater structural complexity .

Physicochemical and Functional Data Table

Discussion of Structural Trends

- Substituent Effects :

- Methyl vs. Ethyl : Methyl groups (target compound) offer lower steric hindrance, favoring binding to compact active sites. Ethyl derivatives (e.g., ) may exhibit prolonged half-lives but reduced solubility.

- Methoxy vs. Ethoxy : Methoxy groups (target) provide moderate electron-donating effects, while ethoxy groups increase lipophilicity and may slow metabolic clearance .

Biological Activity

3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

- Chemical Name : 3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

- CAS Number : 921995-63-3

- Molecular Formula : C18H18N2O4

- Molecular Weight : 326.3465 g/mol

- SMILES Notation : COc1cccc(c1)C(=O)Nc1ccc2c(c1)C(=O)N(C)CCO2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antiproliferative Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- IC50 Values : Compounds structurally related to benzamide derivatives have shown IC50 values ranging from 1.2 µM to 5.3 µM against the MCF-7 breast cancer cell line . This suggests that modifications in the molecular structure can enhance their efficacy in inhibiting cancer cell growth.

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related damage in cells. The compound has been associated with:

- In Vitro Antioxidant Activity : Some derivatives demonstrated superior antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) . The presence of methoxy and hydroxy groups significantly influenced the antioxidant capacity.

Antibacterial Activity

The antibacterial potential of compounds related to this benzamide has also been explored:

- Gram-positive Bacteria : Compounds with similar functional groups have shown promising antibacterial activity against strains such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported around 8 µM .

Case Studies and Research Findings

- Study on Benzimidazole-Derived Carboxamides :

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Cell Line/Target | IC50/MIC Values |

|---|---|---|---|

| Compound A | Antiproliferative | MCF-7 | 1.2 µM |

| Compound B | Antioxidant | - | Significant vs BHT |

| Compound C | Antibacterial | E. faecalis | 8 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.